Charge-Transfer Band Energy Distinguishes 1,2,5-Isomer from Other Trimethylpyridinium Iodides
The 1,2,5-trimethyl substitution pattern results in a distinct charge-transfer band maximum compared to its isomeric counterparts. In a standardized chloroform solution, 1,2,5-trimethylpyridinium iodide exhibits a λmax of 3607 Å, which is red-shifted relative to the 1,2,6-isomer (3580 Å) and blue-shifted relative to the 1,3,5-isomer (3660 Å) [1]. This difference corresponds to a transition energy (ET) of 79.3 kcal/mol, compared to 79.9 kcal/mol for the 1,2,6-isomer and 78.1 kcal/mol for the 1,3,5-isomer [1].
| Evidence Dimension | Charge-transfer band maximum (λmax) |
|---|---|
| Target Compound Data | 3607 Å (ET = 79.3 kcal/mol) |
| Comparator Or Baseline | 1,2,6-Trimethylpyridinium iodide: 3580 Å (ET = 79.9 kcal/mol); 1,3,5-Trimethylpyridinium iodide: 3660 Å (ET = 78.1 kcal/mol) |
| Quantified Difference | Δλmax = +27 Å vs 1,2,6-isomer; Δλmax = -53 Å vs 1,3,5-isomer |
| Conditions | Chloroform containing 0.90% ethanol; ambient temperature |
Why This Matters
This specific photophysical signature is essential for designing and reproducing experiments involving charge-transfer complexes, fluorescent probes, or solvatochromic studies where precise band positioning dictates performance.
- [1] Kosower, E. M.; Skorcz, J. A. Pyridinium Complexes. III. Charge-Transfer Bands of Polyalkylpyridinium Iodides. J. Am. Chem. Soc. 1960, 82 (9), 2195–2203. View Source
